7-Nitrobenz(a)anthracene-trans-3,4-dihydrodiol
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Overview
Description
7-Nitrobenz(a)anthracene-trans-3,4-dihydrodiol is a derivative of 7-nitrobenz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH). This compound is of significant interest in scientific research due to its unique chemical properties and potential biological activities. It is characterized by the presence of a nitro group at the 7th position and a dihydrodiol group at the 3,4 positions of the benz(a)anthracene structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-nitrobenz(a)anthracene-trans-3,4-dihydrodiol typically involves the nitration of benz(a)anthracene followed by dihydroxylation. The nitration process introduces a nitro group at the 7th position of benz(a)anthracene. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
The dihydroxylation step involves the addition of hydroxyl groups to the 3,4 positions of the nitrated benz(a)anthracene. This can be accomplished using osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO) under mild conditions .
Industrial Production Methods
There is no evidence that this compound has been produced in commercial quantities . Its production is primarily limited to research laboratories for scientific studies.
Chemical Reactions Analysis
Types of Reactions
7-Nitrobenz(a)anthracene-trans-3,4-dihydrodiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic substitution reactions can occur at positions other than the nitro and dihydrodiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benz(a)anthracene derivatives.
Scientific Research Applications
7-Nitrobenz(a)anthracene-trans-3,4-dihydrodiol has several scientific research applications:
Chemistry: It is used as a model compound to study the chemical behavior of PAHs and their derivatives.
Biology: The compound is used in studies to understand the metabolic pathways and biological effects of PAHs.
Medicine: Research on its potential carcinogenic and mutagenic properties helps in understanding cancer mechanisms.
Mechanism of Action
The biological effects of 7-nitrobenz(a)anthracene-trans-3,4-dihydrodiol are primarily due to its metabolic activation. The compound undergoes enzymatic conversion to reactive intermediates that can bind to DNA and proteins, leading to mutagenic and carcinogenic effects . The key molecular targets include cellular DNA and various enzymes involved in detoxification pathways.
Comparison with Similar Compounds
Similar Compounds
Benz(a)anthracene: The parent compound without the nitro and dihydrodiol groups.
7-Nitrobenz(a)anthracene: Lacks the dihydrodiol group.
Benz(a)anthracene-trans-3,4-dihydrodiol: Lacks the nitro group.
Uniqueness
7-Nitrobenz(a)anthracene-trans-3,4-dihydrodiol is unique due to the presence of both the nitro and dihydrodiol groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of chemical reactions and biological interactions compared to its analogs .
Properties
CAS No. |
106624-77-5 |
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Molecular Formula |
C18H13NO4 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
(3R,4R)-7-nitro-3,4-dihydrobenzo[a]anthracene-3,4-diol |
InChI |
InChI=1S/C18H13NO4/c20-16-8-7-12-14(18(16)21)6-5-13-15(12)9-10-3-1-2-4-11(10)17(13)19(22)23/h1-9,16,18,20-21H/t16-,18-/m1/s1 |
InChI Key |
HXVOYNIFZXGULL-SJLPKXTDSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3C4=C(C=CC3=C2[N+](=O)[O-])[C@H]([C@@H](C=C4)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C4=C(C=CC3=C2[N+](=O)[O-])C(C(C=C4)O)O |
Origin of Product |
United States |
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